Benfuracarb

Catalog No.
S520757
CAS No.
82560-54-1
M.F
C20H30N2O5S
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benfuracarb

CAS Number

82560-54-1

Product Name

Benfuracarb

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate

Molecular Formula

C20H30N2O5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3

InChI Key

FYZBOYWSHKHDMT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Solubility

Soluble in DMSO

Synonyms

benfuracarb, ethyl N-(2,3-dihydro-2,2-dimethylbenzofuran-7-yloxycarbonyl(methyl)aminothio)-N-isopropyl-beta-alaninate

Canonical SMILES

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Description

The exact mass of the compound Benfuracarb is 410.1875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides, Nematicides. However, this does not mean our product can be used or applied in the same or a similar way.

Immunoenzyme Assay and Lateral Flow Immunoassay Methods

Specific Scientific Field: This application falls under the field of biosensing and immunology.

Summary of the Application: In this study, a sensitive monoclonal antibody (mAb) was produced for the simultaneous detection of carbofuran, benfuracarb, carbosulfan, and 3-hydroxy-carbofuran .

Methods of Application: 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) was conjugated to bovine serum albumin (BSA) to prepare the immunogen DDB-BSA, and mice were immunized . Coating antigens were prepared by conjugating DDB and 5-methoxy-2,3-dihydrobenzofuran-3-acetic acid (MDA) to BSA and ovalbumin (OVA), respectively .

Results or Outcomes: After the immunization, a high-affinity mAb 13C8 was obtained. The IC 50 values of the ELISA and QD-LFIA methods for carbofuran were 0.18 ng/mL and 0.67 ng/mL, respectively . The cross-reactivity (CR) values of the two methods for benfuracarb, carbosulfan, and 3-hydroxy-carbofuran ranged from 72.0% to 83.7% .

Pesticide Risk Assessment

Specific Scientific Field: This application is in the field of agriculture and environmental science.

Summary of the Application: Benfuracarb is assessed for its risk as a pesticide, with a focus on its metabolism, distribution, and residue behavior in various crops .

Methods of Application: The studies involved a foliar treatment or stem injection . In the case of soya and maize with soil application, a metabolic pathway of benfuracarb in soil-treated crops could be established .

Results or Outcomes: The results of these studies helped establish the metabolic pathway of benfuracarb in directly treated plants and soil-treated crops .

Benfuracarb is a synthetic compound classified as a carbamate insecticide, primarily used for controlling insect pests in various agricultural settings, including vegetables and cereals. Its chemical formula is C20H30N2O5S, and it has a molecular weight of 410.53 g/mol. Benfuracarb functions as an acetylcholinesterase inhibitor, which disrupts the normal function of the nervous system in insects, leading to their death. The compound is characterized by its unique structure that includes a benzofuran moiety, which contributes to its biological activity and efficacy as an insecticide .

Benfuracarb acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, benfuracarb leads to an accumulation of acetylcholine, causing uncontrolled nerve impulses and ultimately insect death.

Toxicity

Benfuracarb exhibits moderate mammalian toxicity. The oral LD50 (lethal dose for 50% of test population) in rats is around 72 mg/kg [].

Typical of carbamate compounds. It primarily reacts through hydrolysis, leading to the formation of carbofuran, one of its main metabolites. The initial metabolic pathway involves sulfur oxidation to form benfuracarb-sulfoxide and subsequent nitrogen-sulfur bond cleavage . Under specific conditions, benfuracarb can also decompose into hazardous products such as carbon monoxide and sulfur oxides when exposed to extreme temperatures or light .

Benfuracarb exhibits significant biological activity due to its role as an acetylcholinesterase inhibitor. Studies have demonstrated that it possesses lower anti-acetylcholinesterase activity compared to other carbamates, which may influence its toxicity profile and effectiveness in pest control . In toxicity assessments, benfuracarb has shown acute toxicity with an oral LD50 value of approximately 138 mg/kg in rats, indicating moderate toxicity levels compared to other insecticides . Furthermore, it has been identified as a mitotic inhibitor, displaying cytotoxic effects on various biological systems, including plant root growth inhibition assays .

The synthesis of benfuracarb involves several steps that typically start with the formation of the benzofuran structure followed by the introduction of carbamate functionalities. A common synthetic route includes:

  • Formation of Benzofuran: Starting from appropriate precursors such as phenolic compounds.
  • Carbamate Formation: Reacting the benzofuran derivative with isocyanates or carbamic acid derivatives to introduce the carbamate group.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain benfuracarb with high purity .

Benfuracarb is primarily used in agriculture as an insecticide to control a variety of pests affecting crops like citrus fruits, maize, and sugar beet. Its application helps in managing pest populations effectively while also posing certain risks due to its toxicity profile. Additionally, research has explored its potential use in laboratory settings for studying cytotoxicity and mutagenicity due to its biological effects on cellular systems .

Research on the interactions of benfuracarb with biological systems has highlighted its effects on various organisms. For instance:

  • In Zebrafish: Benfuracarb exposure resulted in oxidative stress and impaired growth in embryos and larvae, demonstrating its potential environmental impact .
  • In Mammalian Systems: Studies have indicated that benfuracarb can be metabolized into more toxic compounds like carbofuran, necessitating simultaneous monitoring for accurate toxicity assessments during poisoning cases .

Several compounds share structural or functional similarities with benfuracarb. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaMechanism of ActionKey Differences
CarbofuranC12H15NAcetylcholinesterase inhibitorMore toxic (oral LD50 ~ 8 mg/kg)
MethomylC11H15NAcetylcholinesterase inhibitorDifferent chemical structure; higher toxicity profile
PropoxurC11H15NAcetylcholinesterase inhibitorUsed primarily in household applications; lower persistence in environment
AldicarbC7H10N2O4SAcetylcholinesterase inhibitorHighly toxic; often restricted due to environmental concerns

Benfuracarb stands out due to its moderate toxicity compared to other carbamates while still being effective against a wide range of pests. Its unique benzofuran structure also differentiates it from more commonly used carbamate insecticides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

410.1875

LogP

4.3 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

807671FRZY

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.00e-07 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

82560-54-1

Wikipedia

Benfuracarb

Use Classification

Agrochemicals -> Insecticides, Nematicides

Dates

Modify: 2023-08-15
1: Eren Y, Erdoğmuş SF, Akyıl D, Özkara A. Mutagenic and cytotoxic activities of benfuracarb insecticide. Cytotechnology. 2016 Aug;68(4):637-43. doi: 10.1007/s10616-014-9811-3. Epub 2014 Nov 8. PubMed PMID: 25381170; PubMed Central PMCID: PMC4960112.
2: Abass K, Reponen P, Mattila S, Rautio A, Pelkonen O. Human variation and CYP enzyme contribution in benfuracarb metabolism in human in vitro hepatic models. Toxicol Lett. 2014 Jan 13;224(2):300-9. doi: 10.1016/j.toxlet.2013.08.023. Epub 2013 Sep 7. PubMed PMID: 24016712.
3: Abass K, Reponen P, Mattila S, Rautio A, Pelkonen O. Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. Toxicol Lett. 2014 Jan 13;224(2):290-9. doi: 10.1016/j.toxlet.2013.08.009. Epub 2013 Aug 16. PubMed PMID: 23958702.

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